Methyl 1-cyanocyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

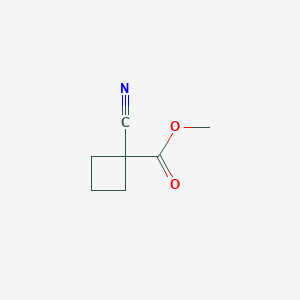

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 1-cyanocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-6(9)7(5-8)3-2-4-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTZTNWBOZFXTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649779 | |

| Record name | Methyl 1-cyanocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58920-79-9 | |

| Record name | Methyl 1-cyanocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 1-Cyanocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of methyl 1-cyanocyclobutanecarboxylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines information from safety data sheets of closely related compounds and established principles of organic chemistry to offer a robust profile. This document is intended to support research, synthesis, and drug development activities where this molecule may be a key intermediate or building block.

Core Chemical Properties

This compound, with the CAS Number 58920-79-9, is a substituted cyclobutane derivative containing both a nitrile and a methyl ester functional group attached to the same carbon atom.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [3] |

| Molecular Weight | 139.15 g/mol | [3] |

| Appearance | Not explicitly stated, likely a colorless liquid | Inferred |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectroscopic Profile (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl ester protons and the protons of the cyclobutane ring.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ (Methyl ester) | ~3.7 | Singlet | 3H |

| Cyclobutane ring protons | 2.0 - 3.0 | Multiplets | 6H |

13C NMR Spectroscopy

The carbon NMR spectrum will feature distinct signals for the carbonyl carbon, the nitrile carbon, the quaternary carbon, the methyl carbon, and the methylene carbons of the cyclobutane ring.

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester carbonyl) | 165-175 |

| C≡N (Nitrile) | 115-125 |

| Quaternary Carbon (C-1) | 40-50 |

| -OCH₃ (Methyl ester) | 50-60 |

| -CH₂- (Cyclobutane ring) | 20-40 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands for the nitrile and carbonyl groups.

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240-2260 | Medium |

| C=O (Ester) | 1735-1750 | Strong |

| C-O (Ester) | 1000-1300 | Strong |

| C-H (sp³ hybridized) | 2850-3000 | Medium-Strong |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

| Ion | m/z (Predicted) |

| [M]⁺ | 139 |

| [M - OCH₃]⁺ | 108 |

| [M - COOCH₃]⁺ | 80 |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the searched literature, a plausible synthetic route can be devised based on established organic chemistry reactions. A common method for the synthesis of α-cyano esters is the Strecker synthesis or variations thereof, starting from a ketone.

Proposed Synthesis of this compound

This proposed workflow starts from cyclobutanone.

Caption: Proposed synthesis workflow for this compound.

Methodology:

-

Cyanohydrin Formation: To a stirred solution of sodium cyanide in water, cooled in an ice bath, cyclobutanone is added dropwise, followed by the slow addition of sulfuric acid, maintaining the temperature below 10°C. The reaction mixture is stirred for several hours at room temperature. The organic layer containing 1-hydroxycyclobutanecarbonitrile is then separated.

-

Hydrolysis to Carboxylic Acid: The crude cyanohydrin is heated under reflux with concentrated hydrochloric acid. The progress of the hydrolysis is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the resulting 1-cyanocyclobutanecarboxylic acid is extracted with an organic solvent.

-

Fischer Esterification: The isolated 1-cyanocyclobutanecarboxylic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux for several hours. The reaction is monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a sodium bicarbonate solution. The final product, this compound, is extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by distillation or column chromatography.

Safety and Handling

Based on the Safety Data Sheet for the closely related methyl cyanoacetate, this compound should be handled with care.

| Hazard | Precaution |

| Eye Irritation | Causes serious eye irritation. Wear protective eyeglasses or chemical safety goggles.[4] |

| Inhalation | May be harmful if inhaled. Use in a well-ventilated area or with a fume hood. |

| Skin Contact | May cause skin irritation. Wear protective gloves. |

| Ingestion | May be harmful if swallowed. Do not ingest. |

| Flammability | Combustible liquid. Keep away from heat and open flames. |

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the molecular structure and the observed signals.

Caption: Logical workflow for spectroscopic analysis of the target compound.

This guide provides a foundational understanding of the chemical properties of this compound for research and development purposes. As more experimental data becomes available, this information can be further refined.

References

Spectroscopic Profile of Methyl 1-cyanocyclobutanecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Methyl 1-cyanocyclobutanecarboxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines comprehensive experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical values for similar functional groups and structural motifs.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~2.80 - 2.60 | Multiplet | 2H | Cyclobutane -CH₂- (α to CN) |

| ~2.50 - 2.30 | Multiplet | 2H | Cyclobutane -CH₂- (α to COOR) |

| ~2.20 - 2.00 | Multiplet | 2H | Cyclobutane -CH₂- (β) |

Note: The exact chemical shifts and multiplicities of the cyclobutane protons are difficult to predict precisely due to the complex anisotropic effects of the nitrile and ester groups and their rigid four-membered ring structure. The assignments are based on expected deshielding effects.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (Ester) |

| ~120 | C≡N (Nitrile) |

| ~53 | -OCH₃ |

| ~45 | Quaternary Carbon (C-CN, C-COOR) |

| ~35 | Cyclobutane -CH₂- |

| ~18 | Cyclobutane -CH₂- |

Note: The quaternary carbon is expected to have a relatively low intensity in a standard ¹³C NMR spectrum.

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~2960 | Medium | C-H stretch (Alkyl) |

| ~2245 | Medium | C≡N stretch (Nitrile) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1250 | Strong | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization)

| m/z | Possible Fragment |

| 139 | [M]⁺ (Molecular Ion) |

| 110 | [M - C₂H₅]⁺ |

| 108 | [M - OCH₃]⁺ |

| 80 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Experimental Protocols

The following are detailed, standardized protocols for obtaining NMR, IR, and Mass Spectra for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

-

NMR Spectrometer (e.g., 500 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Pasteur pipettes

-

Glass wool

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Place a small plug of glass wool into the neck of a Pasteur pipette.

-

Filter the solution through the glass wool plug directly into a clean, dry NMR tube to remove any particulate matter. The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Introduce the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Materials:

-

Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample (liquid).

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of liquid this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant absorption peaks.

-

After the measurement, thoroughly clean the ATR crystal by wiping off the sample with a lint-free wipe soaked in isopropanol or acetone.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Materials:

-

Mass Spectrometer with an Electron Ionization (EI) source.

-

Gas Chromatograph (GC) for sample introduction (optional, for GC-MS).

-

Volatile solvent (e.g., dichloromethane or methanol).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or methanol (approximately 1 mg/mL).

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample into the mass spectrometer. For a volatile compound, this is typically done via a direct insertion probe or through a GC inlet.

-

The sample is vaporized and then ionized in the EI source, typically at 70 eV.

-

The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Identify the base peak, which is the most intense peak in the spectrum.

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment peaks and proposing plausible structures for these fragments. This can provide valuable information about the connectivity of the molecule.

-

An In-depth Technical Guide to Methyl Cyclobutanecarboxylate (CAS 765-85-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cyclobutanecarboxylate, identified by the CAS number 765-85-5, is an organic compound featuring a cyclobutane ring esterified with a methyl group. This molecule serves as a versatile building block in organic synthesis and is of interest to the pharmaceutical and agrochemical industries as a key intermediate.[1] Its rigid, three-dimensional structure imparted by the cyclobutane moiety makes it a valuable scaffold in medicinal chemistry for achieving conformational restriction in drug candidates.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis and analysis protocols, and a discussion of its relevance in research and development.

Chemical Structure and Identification

The structural representation and key identifiers for methyl cyclobutanecarboxylate are provided below.

| Identifier | Value |

| IUPAC Name | methyl cyclobutanecarboxylate |

| CAS Number | 765-85-5 |

| Molecular Formula | C₆H₁₀O₂ |

| SMILES | COC(=O)C1CCC1 |

| InChI | InChI=1S/C6H10O2/c1-8-6(7)5-3-2-4-5/h5H,2-4H2,1H3 |

Physicochemical Properties

A summary of the key physicochemical properties of methyl cyclobutanecarboxylate is presented in the following table.

| Property | Value | Source(s) |

| Molecular Weight | 114.14 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 135-138.7 °C | [1][4] |

| Density | ~0.99 g/mL | [5] |

| Refractive Index | 1.4260 to 1.4300 (at 20°C) | [3][5] |

| Flash Point | 30.1 °C | [1] |

| Solubility | Soluble in organic solvents | [1] |

Experimental Protocols

Synthesis

Methyl cyclobutanecarboxylate can be synthesized via the Fischer esterification of its parent carboxylic acid, cyclobutanecarboxylic acid, with methanol in the presence of an acid catalyst.

A detailed, reliable protocol for the synthesis of cyclobutanecarboxylic acid is available from Organic Syntheses.[6] The general workflow involves the malonic ester synthesis followed by decarboxylation.

The following is a general procedure for the Fischer esterification of cyclobutanecarboxylic acid.[7][8][9][10]

Materials:

-

Cyclobutanecarboxylic acid

-

Methanol (anhydrous, large excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine cyclobutanecarboxylic acid and a large excess of methanol (which also acts as the solvent).

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl cyclobutanecarboxylate.

-

Purify the crude product by distillation under reduced pressure.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of methyl cyclobutanecarboxylate.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a multiplet for the methine proton on the cyclobutane ring, and multiplets for the methylene protons of the cyclobutane ring.

-

¹³C NMR: Expected signals would include a peak for the carbonyl carbon (~175 ppm), a peak for the methoxy carbon (~51 ppm), a peak for the methine carbon, and peaks for the methylene carbons of the cyclobutane ring. The chemical shift for the cyclobutane carbons is expected to be in the upfield region.[15]

Mass spectral analysis, typically coupled with Gas Chromatography (GC-MS), is a powerful tool for the identification and quantification of methyl cyclobutanecarboxylate. The fragmentation pattern would be characteristic of a methyl ester of a cyclic carboxylic acid.[16]

The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching of the ester group around 1730-1750 cm⁻¹.[3]

Biological Activity and Applications in Drug Development

Currently, there is limited publicly available data on the specific biological activities or toxicological properties of methyl cyclobutanecarboxylate.[17][18] Safety data sheets indicate that no acute toxicity information is available for this product.[17]

However, the cyclobutane moiety is an increasingly important structural motif in medicinal chemistry.[2] Its incorporation into molecules can impart conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. While cyclopropane rings and double bonds can alter the electronic properties of a molecule, the cyclobutane ring is considered more electronically benign.[2]

Methyl cyclobutanecarboxylate serves as a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its utility as a pharmaceutical intermediate suggests its role in the early stages of drug discovery and development pipelines.

Safety and Handling

Based on available safety data sheets, methyl cyclobutanecarboxylate is a flammable liquid and vapor.[17] Standard laboratory safety precautions should be observed, including working in a well-ventilated area, avoiding contact with skin and eyes, and keeping it away from sources of ignition.[18] The toxicological properties have not been fully investigated.[17][18]

Conclusion

Methyl cyclobutanecarboxylate (CAS 765-85-5) is a commercially available compound with well-defined physicochemical properties. While specific biological activity data is sparse, its structural features make it a valuable intermediate in organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. The experimental protocols for its synthesis and analysis are based on standard and well-established organic chemistry techniques. Further research into its biological effects and toxicological profile would be beneficial for expanding its applications.

References

- 1. nbinno.com [nbinno.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 365540050 [thermofisher.com]

- 4. METHYL CYCLOBUTANECARBOXYLATE | 765-85-5 [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]

- 12. Cyclobutanecarboxylic acid, 3,3-diMethyl-, Methyl ester(3854-83-9) 1H NMR spectrum [chemicalbook.com]

- 13. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 14. Methyl cyclohexanecarboxylate(4630-82-4) 13C NMR [m.chemicalbook.com]

- 15. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pubs.acs.org [pubs.acs.org]

- 17. fishersci.be [fishersci.be]

- 18. fishersci.com [fishersci.com]

Theoretical Reactivity of Methyl 1-Cyanocyclobutanecarboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyanocyclobutanecarboxylate is a bifunctional molecule featuring a strained cyclobutane ring substituted with two electron-withdrawing groups, a nitrile and a methyl ester, on the same carbon atom. This unique structure imparts a complex reactivity profile, making it a molecule of significant interest in synthetic chemistry and as a potential building block in drug discovery. The inherent ring strain of the cyclobutane core, combined with the electronic effects of the geminal cyano and ester functionalities, dictates its susceptibility to various transformations, including ring-opening reactions, nucleophilic additions, and hydrolysis. This technical guide provides a comprehensive overview of the theoretical aspects of this compound's reactivity, supported by computational data from analogous systems and detailed experimental protocols for related transformations.

Core Concepts in Reactivity

The reactivity of this compound is governed by three primary factors:

-

Ring Strain: The cyclobutane ring possesses significant strain energy (approximately 26 kcal/mol), which provides a thermodynamic driving force for reactions that lead to ring-opening or rearrangement to less strained systems.

-

Electrophilicity of the Nitrile and Ester Groups: Both the nitrile and ester functionalities contain electrophilic carbon atoms, making them susceptible to attack by nucleophiles. The hydrolysis of these groups is a key reaction pathway.

-

Acidity of the α-Protons: The protons on the carbon atoms adjacent to the quaternary center are activated by the electron-withdrawing nature of the cyano and ester groups, facilitating their abstraction under basic conditions.

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for elucidating the intricate reaction mechanisms, identifying transition states, and predicting the activation energies and thermodynamic favorability of various reaction pathways.

Data Presentation: Calculated Activation Energies for Related Reactions

| Reaction Type | Substrate | Computational Method | Calculated Activation Energy (kcal/mol) | Reference System |

| Ring Opening | 3-substituted cyclobutenes | DFT (B3LYP/6-31+G(d)) | 15.0 - 23.7 (lower than unsubstituted) | Captodative substituted cyclobutenes[1] |

| Hydrolysis | Cyclobutane-1,2-dione | DFT (M06-2X) & ab initio | 6.9 - 14.3 (for benzilic acid type rearrangement) | Base-catalyzed reaction of a cyclic dione[2][3] |

| Thermal Decomposition | Cyclobutane | Experimental/Theoretical | ~62.5 | Unsubstituted cyclobutane[4] |

Key Reaction Pathways and Mechanisms

Hydrolysis of the Nitrile and Ester Groups

The hydrolysis of this compound can proceed under either acidic or basic conditions, targeting both the nitrile and the ester functionalities.

-

Ester Hydrolysis: This is a well-understood process that can occur via acid-catalyzed or base-promoted mechanisms. The acid-catalyzed pathway involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The base-promoted hydrolysis (saponification) involves the direct attack of a hydroxide ion on the carbonyl carbon.

-

Nitrile Hydrolysis: The nitrile group can also be hydrolyzed to a carboxylic acid, typically under more forcing acidic or basic conditions than the ester. This reaction proceeds via an amide intermediate. Kinetic studies on the hydrolysis of acyl cyanides indicate a complex dependence on pH, with mechanisms involving both direct water reaction and hydroxide ion attack.[5]

Ring-Opening Reactions

The strain in the cyclobutane ring makes it susceptible to ring-opening reactions, which can be initiated thermally, photochemically, or by catalysts. For this compound, the presence of electron-withdrawing groups can influence the regioselectivity and stereoselectivity of these reactions. Computational studies on substituted cyclobutenes show that electron-withdrawing groups can significantly lower the activation energy for electrocyclic ring opening.[1]

Nucleophilic Addition to the Nitrile Group

The electrophilic carbon of the nitrile group is a target for nucleophiles. This can lead to the formation of imines or, upon subsequent hydrolysis, ketones.

Experimental Protocols

The following protocols are adapted from the synthesis of the closely related ethyl 1-cyanocyclobutanecarboxylate and general procedures for the reactions of nitriles and esters.[6]

Synthesis of Ethyl 1-Cyanocyclobutanecarboxylate (Analogous to Methyl Ester)

Materials:

-

Sodium ethoxide (21 wt% in ethanol)

-

Ethanol

-

Ethyl cyanoacetate

-

1,3-Dibromopropane

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate

Procedure:

-

To a solution of sodium ethoxide in ethanol, add ethyl cyanoacetate.

-

Add 1,3-dibromopropane to the mixture.

-

Reflux the reaction mixture for 3 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over sodium sulfate and concentrate in vacuo to obtain the product.[6]

Safety Precautions:

-

Handle sodium ethoxide with care as it is corrosive and flammable.

-

1,3-Dibromopropane is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment.

-

All manipulations should be carried out in a well-ventilated fume hood.

General Protocol for Ester Hydrolysis (Basic Conditions)

Materials:

-

This compound

-

Aqueous sodium hydroxide (e.g., 2 M)

-

Methanol or ethanol (as a co-solvent)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

Procedure:

-

Dissolve this compound in the alcohol co-solvent.

-

Add the aqueous sodium hydroxide solution.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate to remove the alcohol.

-

Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

-

Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude product.

Mandatory Visualizations

Computational Workflow for Reactivity Studies

Conclusion

The theoretical study of this compound reactivity, while not extensively documented for the specific molecule, can be robustly inferred from the behavior of analogous systems. The interplay of ring strain and the electronic effects of the geminal cyano and ester groups creates a rich chemical landscape. Computational methods like DFT are indispensable tools for navigating this landscape, offering predictions of reaction pathways and energetics that can guide synthetic efforts. The protocols provided for related compounds offer a practical starting point for the experimental investigation of this versatile molecule, which holds promise for applications in medicinal chemistry and materials science. Further dedicated theoretical and experimental work on this specific molecule will undoubtedly uncover more of its unique chemical properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acylation. Part XXI. Kinetics and mechanism of the hydrolysis of acyl cyanides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. 1-CYANOCYCLOBUTANECARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

physical properties like boiling point and density of Methyl 1-cyanocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyanocyclobutanecarboxylate is a niche chemical compound with potential applications in synthetic organic chemistry and pharmaceutical development. As with any novel compound, a thorough understanding of its physical properties is paramount for its effective use in research and development. This technical guide provides an in-depth overview of the known physical properties of this compound, namely its boiling point and density. Due to the limited availability of experimentally verified data in peer-reviewed literature, this guide presents predicted values and outlines detailed experimental protocols for their determination.

Core Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 224.5±25.0 °C at 760 mmHg | ChemSrc |

| Density | 1.11±0.1 g/cm³ | ChemSrc |

| Molecular Formula | C₇H₉NO₂ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 139.15 g/mol | Santa Cruz Biotechnology[1] |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample is the capillary method.

Materials:

-

Sample of this compound

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small rubber band or wire

-

Heating apparatus (e.g., Bunsen burner or heating mantle)

-

Safety goggles and lab coat

Procedure:

-

Sample Preparation: A small amount of this compound is placed into a small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: The Thiele tube is filled with mineral oil, and the thermometer-test tube assembly is immersed in the oil.

-

Observation: The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Determination: The heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer or a gravimetric method with a calibrated volumetric flask.

Materials:

-

Sample of this compound

-

Pycnometer (or a calibrated volumetric flask)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath (for temperature control)

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned with distilled water and acetone and then dried completely.

-

Mass of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately determined using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.

-

Temperature Control: The temperature of the sample is recorded. For high accuracy, the measurement should be performed at a constant, known temperature using a water bath.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density. The mass is then measured.

-

Calculation: The density of the sample is calculated using the following formula: Density of Sample = [(Mass of Pycnometer with Sample) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer with Water) - (Mass of Empty Pycnometer)] * Density of Water at the measurement temperature

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel chemical compound like this compound.

Caption: A logical workflow for the synthesis, purification, and physical property characterization of a novel chemical compound.

References

molecular weight and formula of Methyl 1-cyanocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties and relevant experimental methodologies for Methyl 1-cyanocyclobutanecarboxylate, a key building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful application and study of this compound. While specific protocols can vary based on the experimental goals, the following outlines a general synthetic approach.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a suitable starting material with a cyanide source, followed by esterification.

Disclaimer: The following is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Materials:

-

Cyclobutanone

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH₄Cl)

-

Methanol (CH₃OH)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Cyanohydrin Formation:

-

In a well-ventilated fume hood, dissolve potassium cyanide in water.

-

Cool the solution in an ice bath and slowly add a solution of ammonium chloride.

-

To this mixture, add cyclobutanone dropwise while maintaining the low temperature.

-

Stir the reaction mixture for several hours to allow for the formation of the cyanohydrin intermediate.

-

-

Esterification:

-

Carefully add concentrated sulfuric acid to methanol in a separate flask, ensuring the mixture remains cool.

-

Add the cyanohydrin intermediate to the acidic methanol solution.

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product into diethyl ether.

-

Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Logical Workflow for Synthesis

The synthesis of this compound can be visualized as a sequential process, starting from commercially available precursors and proceeding through key chemical transformations to yield the final product.

Caption: Synthetic pathway for this compound.

References

Technical Guide: Stability and Storage of Methyl 1-cyanocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-cyanocyclobutanecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability is a critical factor that can influence the purity, potency, and safety of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the recommended storage conditions and potential degradation pathways for this compound, based on general principles for related chemical structures and established industry guidelines for stability testing.

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 58920-79-9 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| Structure | |

| (Image of the chemical structure of this compound) |

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity of this compound. The following conditions are recommended based on the general guidelines for the storage of cyanide-containing and ester compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool location.[1] | To minimize the rate of potential thermal decomposition and other degradation reactions. |

| Humidity | Store in a dry environment.[1] | To prevent hydrolysis of the ester and nitrile functional groups. |

| Light | Protect from light. | To prevent potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation. |

| Container | Use a tightly sealed, non-reactive container (e.g., amber glass). | To protect from moisture, air, and light, and to prevent reaction with the container material. |

| Incompatibilities | Acids, bases, oxidizing agents, and reducing agents. | To avoid rapid degradation, including hydrolysis of the ester and nitrile groups or redox reactions. |

Potential Degradation Pathways

This compound possesses two primary functional groups susceptible to degradation: an ester and a nitrile. The main degradation pathways are anticipated to be hydrolysis and thermal decomposition.

Hydrolytic Degradation

Hydrolysis of both the ester and nitrile functionalities can occur, particularly in the presence of acids or bases and elevated temperatures.

-

Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid (1-cyanocyclobutanecarboxylic acid) and methanol. This reaction can be catalyzed by both acid and base.

-

Nitrile Hydrolysis : The nitrile group can be hydrolyzed, typically under more vigorous conditions than ester hydrolysis, to form a carboxylic acid amide (1-(methoxycarbonyl)cyclobutane-1-carboxamide) and subsequently the dicarboxylic acid (1-(methoxycarbonyl)cyclobutane-1-carboxylic acid).

Thermal Degradation

While specific data is unavailable, thermal decomposition of similar organic molecules can lead to decarboxylation, elimination reactions, or rearrangement, resulting in a variety of smaller, volatile byproducts.

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines Q1A(R2) on Stability Testing of New Drug Substances and Products. This involves performing forced degradation studies to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to ensure the analytical method can separate the parent compound from its degradation products.

| Stress Condition | Typical Protocol | Potential Degradants |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | 1-cyanocyclobutanecarboxylic acid, methanol |

| Base Hydrolysis | 0.1 M NaOH at room temperature for 8-24 hours | 1-cyanocyclobutanecarboxylic acid, methanol, potentially 1-(methoxycarbonyl)cyclobutane-1-carboxamide |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | N-oxides, other oxidation products |

| Thermal Degradation | Solid sample at 80°C for 48 hours | Decarboxylation products, rearrangement products |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | Photolytic cleavage or rearrangement products |

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is the standard for assessing the purity and stability of pharmaceutical intermediates.

| Parameter | Typical Method |

| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detection at an appropriate wavelength (determined by UV scan) |

| Temperature | 25°C |

| Injection Volume | 10 µL |

The method must be validated for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness according to ICH Q2(R1) guidelines.

Visualization of Factors Affecting Stability

The following diagram illustrates the key factors that can influence the stability of this compound.

Caption: Factors influencing the stability of this compound.

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for conducting a comprehensive stability assessment of this compound.

Caption: Workflow for a comprehensive stability assessment study.

Conclusion

While specific public data on the stability of this compound is limited, a robust stability program can be established based on its chemical structure and established scientific and regulatory principles. By adhering to the recommended storage conditions and conducting thorough stability studies as outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate.

References

The Rising Therapeutic Potential of Cyclobutane-Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocyclic ring, has emerged from the realm of chemical curiosities to become a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry bestow upon it distinct properties that medicinal chemists are increasingly exploiting to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the biological activities of novel cyclobutane compounds, with a focus on their applications in oncology, virology, and anti-inflammatory research. We present a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a comprehensive resource for researchers in the field.

Quantitative Biological Activity of Novel Cyclobutane Compounds

The rigid and puckered conformation of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets.[1][2] This has led to the development of a diverse range of biologically active molecules. The following tables summarize the quantitative data for several classes of cyclobutane-containing compounds, highlighting their potential across different therapeutic areas.

Anticancer Activity

Cyclobutane derivatives have demonstrated significant potential as anticancer agents, with several compounds now established as cornerstones of cancer therapy.[3] Their mechanisms of action are varied and include DNA damage, inhibition of key enzymes in oncogenic signaling, and disruption of the androgen receptor pathway.

| Compound Class/Name | Target/Mechanism | Cell Line(s) | IC50 (µM) | Reference(s) |

| Platinum-based Agents | ||||

| Carboplatin | DNA cross-linking | Various | Cell-dependent | [4] |

| Androgen Receptor Antagonists | ||||

| Apalutamide | Androgen Receptor | LNCaP/AR | 0.0214 (enzalutamide: 0.0214, bicalutamide: 0.160) | [5] |

| Enzyme Inhibitors | ||||

| Ivosidenib (AG-120) | Mutant IDH1 (R132H) | U87MG-IDH1 R132H | ~0.060 (Cellular 2-HG inhibition) | [6] |

| Ivosidenib (AG-120) | Mutant IDH1 (R132H/C) | Enzyme Assay | R132H: 12 nM, R132C: 23 nM | [6] |

| Novel Synthetic Derivatives | ||||

| Isomer 2 (dicyclobutane) | Tubulin polymerization inhibition, Apoptosis induction | T-24 (Bladder) | 7.0 ± 0.3 | [7] |

| HeLa (Cervical) | 6.2 ± 0.8 | [7] | ||

| BEL-7402 (Liver) | 8.9 ± 1.2 | [7] | ||

| HepG-2 (Liver) | 8.2 ± 0.9 | [7] | ||

| Piperarborenines C-E | Cytotoxic | P-388, HT-29, A549 | < 4 µg/mL | [8] |

Antiviral Activity

The unique conformational constraints of the cyclobutane ring have been leveraged in the design of nucleoside analogs with potent antiviral activity.[9][10] These compounds can act as chain terminators during viral replication.

| Compound Class/Name | Target Virus | Assay | EC50/IC50/Ki | Reference(s) |

| HCV NS3/4A Protease Inhibitors | ||||

| Boceprevir | Hepatitis C Virus (Genotypes 1, 2, 5) | Replicon Assay | 200-400 nM (EC50) | [11] |

| Boceprevir | Hepatitis C Virus (Genotypes 1-6) | Enzyme Assay | 10-104 nM (Ki) | [11] |

Antimicrobial and Anti-inflammatory Activity

Emerging research is exploring the potential of cyclobutane derivatives as antimicrobial and anti-inflammatory agents.

| Compound Class/Name | Activity | Organism/Target | MIC/IC50 | Reference(s) |

| Purpurin Derivatives | Antibacterial | Staphylococcus aureus ATCC 6538 | 62.5 µg/mL (MIC) | |

| Antibacterial | Bacillus subtilis ATCC 6633 | Moderate Activity | [1] | |

| Thiazolylhydrazone Derivatives | Antifungal | Candida tropicalis | 16 µg/mL (MIC) | |

| Antibacterial | Bacillus subtilis | 16 µg/mL (MIC) | [12] | |

| Piperidine Derivatives | Anti-platelet aggregation | Collagen-induced | 21.5 µM (IC50) | [8] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of cyclobutane compounds are intrinsically linked to their ability to modulate specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Carboplatin: DNA Adduct Formation

Carboplatin, a second-generation platinum-based chemotherapeutic, exerts its cytotoxic effects by forming covalent adducts with DNA, primarily at the N7 position of guanine bases.[4][13] This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA double helix, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[13] The cyclobutane-1,1-dicarboxylate ligand in carboplatin modulates its reactivity compared to cisplatin, resulting in a different pharmacokinetic profile and a reduced incidence of nephrotoxicity.[4]

Apalutamide: Androgen Receptor Signaling Pathway

Apalutamide is a potent non-steroidal antiandrogen used in the treatment of prostate cancer.[12][14] It acts as a competitive antagonist of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival. Apalutamide binds to the ligand-binding domain of the AR, preventing its nuclear translocation, DNA binding, and the subsequent transcription of androgen-responsive genes.[15]

Ivosidenib: Mutant IDH1 Signaling Pathway

Ivosidenib is a first-in-class inhibitor of the mutant isocitrate dehydrogenase 1 (IDH1) enzyme, which is implicated in several cancers, including acute myeloid leukemia (AML) and cholangiocarcinoma.[7][16] The mutant IDH1 enzyme neomorphically converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[7][17] High levels of 2-HG disrupt epigenetic regulation and cellular differentiation. Ivosidenib selectively binds to and inhibits the mutant IDH1 enzyme, leading to a reduction in 2-HG levels and the restoration of normal cellular differentiation.[7][8]

Boceprevir: HCV NS3/4A Protease Inhibition

Boceprevir is a direct-acting antiviral agent that targets the hepatitis C virus (HCV) NS3/4A serine protease.[1][18] This viral enzyme is essential for the cleavage of the HCV polyprotein into mature viral proteins required for replication.[19] Boceprevir acts as a covalent, reversible inhibitor, binding to the active site of the NS3 protease and preventing polyprotein processing, thereby halting viral replication.[1][18]

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides methodologies for key assays used to evaluate the biological activity of novel cyclobutane compounds.

General Experimental Workflow for In Vitro Anticancer Evaluation

A typical workflow for assessing the anticancer potential of a novel cyclobutane derivative involves a series of in vitro assays to determine its cytotoxicity, and to elucidate its mechanism of action.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of a cyclobutane compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Cyclobutane compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[20]

-

Compound Treatment: Prepare serial dilutions of the cyclobutane compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[20]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[21]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Mutant IDH1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a cyclobutane compound against the mutant IDH1 enzyme.

Principle: This biochemical assay measures the consumption of NADPH, a cofactor in the mutant IDH1-catalyzed reduction of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). The decrease in NADPH is monitored spectrophotometrically.[19]

Materials:

-

Purified recombinant mutant IDH1 (e.g., R132H or R132C)

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)

-

Cyclobutane compound stock solution

-

384-well plates

-

Spectrophotometer

Procedure:

-

Assay Preparation: Add the cyclobutane compound at various concentrations to the wells of a 384-well plate.[19]

-

Enzyme Addition: Add the purified mutant IDH1 enzyme solution to each well.

-

Reaction Initiation: Initiate the reaction by adding a solution containing α-KG and NADPH.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over a defined period (e.g., 60 minutes) at room temperature.[19]

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percent inhibition relative to a no-compound control and fit the data to a dose-response curve to calculate the IC50 value.[19]

Protocol 3: Quantification of Carboplatin-DNA Adducts by Accelerator Mass Spectrometry (AMS)

Objective: To quantify the formation of carboplatin-DNA monoadducts in cancer cells.

Principle: This highly sensitive method utilizes [14C]-labeled carboplatin to treat cells. Following treatment, genomic DNA is isolated, and the amount of 14C incorporated into the DNA, which corresponds to the formation of monoadducts, is quantified using AMS.[3][22]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

[14C]-labeled carboplatin

-

Unlabeled carboplatin

-

Genomic DNA purification kit

-

Accelerator Mass Spectrometer

Procedure:

-

Cell Treatment: Seed cells and allow them to attach. Treat the cells with a defined concentration of carboplatin containing a known amount of [14C]-carboplatin for a specific duration (e.g., 4 hours).[3]

-

Post-incubation: Wash the cells with PBS and incubate in drug-free medium for various time points to allow for adduct formation and repair.[3]

-

DNA Isolation: Harvest the cells at each time point and isolate genomic DNA using a commercial kit.[3]

-

Sample Preparation for AMS: Quantify the DNA concentration and prepare the samples for AMS analysis according to the instrument's requirements (typically involves converting the DNA to graphite).[22]

-

AMS Analysis: Measure the 14C content in the DNA samples using AMS.

-

Data Analysis: Calculate the number of carboplatin-DNA monoadducts per nucleotide based on the measured 14C levels and the specific activity of the [14C]-carboplatin.[3]

Conclusion

The cyclobutane scaffold has proven to be a versatile and valuable component in the design of novel therapeutic agents. Its unique structural properties have been successfully harnessed to develop drugs with significant clinical impact in oncology and virology. The ongoing exploration of new cyclobutane-containing compounds continues to uncover promising candidates with diverse biological activities. This technical guide provides a foundational resource for researchers in this exciting and rapidly evolving field, offering a compilation of quantitative data, mechanistic insights, and detailed experimental protocols to facilitate further discovery and development. As our understanding of the chemical biology of cyclobutanes deepens, we can anticipate the emergence of even more innovative and effective therapies based on this remarkable four-membered ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A microdosing approach for characterizing formation and repair of carboplatin–DNA monoadducts and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Apalutamide for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. biorxiv.org [biorxiv.org]

- 11. The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 16. researchgate.net [researchgate.net]

- 17. Preclinical Characteristics of the Hepatitis C Virus NS3/4A Protease Inhibitor ITMN-191 (R7227) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Correlation of Platinum Cytotoxicity to Drug-DNA Adduct Levels in a Breast Cancer Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Methyl 1-Cyanocyclobutanecarboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-cyanocyclobutanecarboxylate is a versatile bifunctional building block in organic synthesis, offering a gateway to a variety of substituted cyclobutane structures. The presence of both a nitrile and a methyl ester group on a quaternary carbon center allows for selective transformations, making it a valuable precursor for the synthesis of novel scaffolds in medicinal chemistry and materials science. These application notes provide detailed protocols for the synthesis, hydrolysis, and decarboxylation of this compound, supported by quantitative data and reaction schemes.

Introduction

The cyclobutane motif is of significant interest in drug discovery as it can impart unique conformational constraints and improve physicochemical properties of bioactive molecules. This compound serves as a readily accessible starting material for the introduction of this four-membered ring system. Its strategic functionalization allows for the synthesis of key intermediates such as 1-cyanocyclobutanecarboxylic acid and 1-cyanocyclobutane, which can be further elaborated into more complex molecular architectures. This document outlines reliable experimental procedures for the preparation and key transformations of this versatile reagent.

Data Presentation

The following tables summarize the quantitative data for the key reactions described in this document, providing a clear comparison of reaction conditions and outcomes.

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| Methyl Cyanoacetate | 1,3-Dibromopropane | Sodium Methoxide | Methanol | 4 | Reflux | 78 |

Table 2: Hydrolysis of this compound

| Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Lithium Hydroxide (aq) | THF/Water | 12 | Room Temp | 92 |

Table 3: Krapcho Decarboxylation of this compound

| Reactant | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| This compound | Lithium Chloride | DMSO/Water | 6 | 160 | 85 |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from methyl cyanoacetate and 1,3-dibromopropane.

Workflow Diagram:

Caption: Synthesis of this compound.

Materials:

-

Methyl cyanoacetate

-

1,3-Dibromopropane

-

Sodium methoxide (25 wt% in methanol)

-

Methanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, distillation apparatus.

Procedure:

-

To a solution of sodium methoxide (1.55 eq) in methanol, add methyl cyanoacetate (1.05 eq).

-

To this solution, add 1,3-dibromopropane (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

Expected Yield: ~78%

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.78 (s, 3H), 2.75-2.65 (m, 4H), 2.30-2.20 (m, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 170.1, 121.5, 53.8, 45.2, 34.9, 17.6.

Hydrolysis to 1-Cyanocyclobutanecarboxylic Acid

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Workflow Diagram:

Caption: Hydrolysis of the methyl ester.

Materials:

-

This compound

-

Lithium hydroxide monohydrate

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).

-

Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Cyanocyclobutanecarboxylic acid as a white solid.

Expected Yield: ~92%

Krapcho Decarboxylation to 1-Cyanocyclobutane

This protocol describes the decarboxylation of the ester to furnish 1-cyanocyclobutane. The Krapcho decarboxylation is a chemical reaction that allows for the hydrolysis and subsequent decarboxylation of esters that have an electron-withdrawing group in the beta position.[1][2] This reaction is typically carried out in a dipolar aprotic solvent like DMSO at high temperatures, often with the addition of a salt such as lithium chloride.[3]

Reaction Scheme:

Caption: Krapcho decarboxylation reaction.

Materials:

-

This compound

-

Lithium chloride

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Combine this compound (1.0 eq), lithium chloride (1.2 eq), water (2.0 eq), and DMSO in a round-bottom flask.

-

Heat the mixture to 160 °C and maintain for 6 hours, monitoring for the cessation of CO₂ evolution.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain 1-Cyanocyclobutane.

Expected Yield: ~85%

Conclusion

This compound is a valuable and versatile starting material for the synthesis of various cyclobutane derivatives. The protocols provided herein offer reliable and high-yielding methods for its preparation and subsequent transformation into key synthetic intermediates. These procedures are intended to serve as a practical guide for researchers engaged in the design and synthesis of novel molecules for applications in drug discovery and materials science.

References

Methyl 1-cyanocyclobutanecarboxylate: A Versatile Building Block for Novel Pharmaceuticals

Introduction

Methyl 1-cyanocyclobutanecarboxylate is a unique and valuable building block for the synthesis of a wide range of pharmaceutical compounds. Its rigid, four-membered ring structure offers a strategic advantage in drug design by providing conformational restriction to molecules, which can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This application note explores the key chemical transformations of this compound and provides detailed protocols for its conversion into valuable pharmaceutical intermediates.

Key Synthetic Transformations and Applications

This compound possesses two key functional groups, a nitrile and a methyl ester, that can be selectively manipulated to generate a variety of useful intermediates for drug discovery. The primary transformations include the reduction of the nitrile to a primary amine, hydrolysis of the ester or nitrile, and decarboxylation.

Selective Reduction of the Nitrile Group

The selective reduction of the nitrile moiety in the presence of the methyl ester is a crucial transformation, yielding methyl 1-(aminomethyl)cyclobutanecarboxylate. This resulting bifunctional compound, containing both a primary amine and an ester, is a valuable precursor for the synthesis of various heterocyclic scaffolds and for incorporation into peptide-based therapeutics. Catalytic hydrogenation is a common and effective method for this selective reduction.

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol describes the selective reduction of the nitrile group to a primary amine using Raney Nickel as a catalyst.

Materials:

-

This compound

-

Methanol (anhydrous)

-

Raney Nickel (50% slurry in water)

-

Hydrogen gas

-

Diatomaceous earth (Celite®)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve this compound in anhydrous methanol.

-

Carefully add the Raney Nickel slurry to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 1-(aminomethyl)cyclobutanecarboxylate.

-

The crude product can be purified by distillation or chromatography as needed.

Quantitative Data:

| Parameter | Value |

| Substrate | This compound |

| Product | Methyl 1-(aminomethyl)cyclobutanecarboxylate |

| Catalyst | Raney Nickel |

| Solvent | Methanol |

| Temperature | Room Temperature |

| Pressure | 50 psi |

| Typical Yield | >90% |

Logical Workflow for Nitrile Reduction:

Caption: Workflow for the selective reduction of this compound.

Hydrolysis to Carboxylic Acids

The ester or nitrile group can be hydrolyzed to the corresponding carboxylic acid, providing another avenue for derivatization.

-

Ester Hydrolysis: Treatment with aqueous base (e.g., NaOH or KOH) followed by acidification will selectively hydrolyze the methyl ester to yield 1-cyanocyclobutanecarboxylic acid. This intermediate is useful in peptide couplings and other reactions where a carboxylic acid functionality is required.

-

Nitrile Hydrolysis: More vigorous acidic or basic conditions can hydrolyze both the nitrile and the ester, leading to the formation of cyclobutane-1,1-dicarboxylic acid.

Experimental Protocol: Hydrolysis of this compound to 1-Cyanocyclobutanecarboxylic Acid

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in an aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the solution with hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield 1-cyanocyclobutanecarboxylic acid.

Quantitative Data:

| Parameter | Value |

| Substrate | This compound |

| Product | 1-Cyanocyclobutanecarboxylic Acid |

| Reagents | NaOH, HCl |

| Solvent | Water, Ethyl Acetate |

| Typical Yield | >95% |

Krapcho Decarboxylation

The Krapcho decarboxylation is a synthetic procedure to remove a carboxyl group from a molecule. In the case of this compound, this reaction can be employed to remove the methoxycarbonyl group, yielding 1-cyanocyclobutane. This reaction is typically carried out in a polar aprotic solvent like DMSO with a salt such as sodium chloride at elevated temperatures.[1][3]

Experimental Protocol: Krapcho Decarboxylation of this compound

Materials:

-

This compound

-

Sodium chloride (NaCl)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Standard laboratory glassware

Procedure:

-

Combine this compound, sodium chloride, and a small amount of water in dimethyl sulfoxide.

-

Heat the reaction mixture to a high temperature (typically 140-180 °C).

-

Monitor the reaction for the evolution of carbon dioxide and the consumption of the starting material.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate to obtain 1-cyanocyclobutane.

Quantitative Data:

| Parameter | Value |

| Substrate | This compound |

| Product | 1-Cyanocyclobutane |

| Reagents | NaCl, H₂O |

| Solvent | DMSO |

| Temperature | 140-180 °C |

| Typical Yield | High |

Signaling Pathway Implication (Hypothetical)

While this compound itself is a building block, the resulting pharmaceutical compounds can modulate various signaling pathways. For instance, cyclobutane-containing molecules have been incorporated into inhibitors of enzymes like proteases and kinases. The rigid cyclobutane scaffold can orient key pharmacophoric groups in a precise manner to interact with the active site of a target protein.

Caption: From building block to biological effect.

Conclusion

This compound is a highly adaptable building block with significant potential in pharmaceutical synthesis. Its ability to undergo selective transformations at its nitrile and ester functionalities allows for the creation of a diverse range of cyclobutane-containing intermediates. These intermediates, with their conformationally restricted scaffolds, are of great interest for the development of new therapeutic agents with enhanced pharmacological properties. The protocols provided herein offer a starting point for researchers and drug development professionals to explore the utility of this versatile compound in their synthetic endeavors.

References

Application Notes and Protocols for the Use of Methyl 1-cyanocyclobutanecarboxylate Derivatives in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[1][2] This reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation that has found widespread use in drug discovery, bioconjugation, and materials science.[1][3]